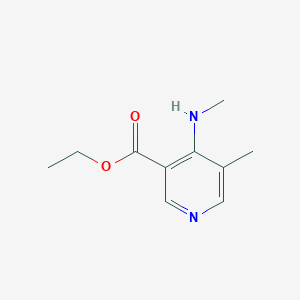
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-4-(methylamino)nicotinate is a chemical compound featuring a nicotinate core, which is a derivative of nicotinic acid. This compound is modified with an ethyl ester, a methyl group, and a methylamino group. It is significant in medicinal chemistry and organic synthesis due to its diverse biological activities and utility in creating more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-4-(methylamino)nicotinate can be synthesized through various methods. One common approach involves the esterification of nicotinic acid derivatives. The reaction typically involves the use of ethanol and a catalyst such as sulfuric acid under reflux conditions . Another method includes the methylation of nicotinic acid derivatives using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including Ethyl 5-methyl-4-(methylamino)nicotinate, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates by-products like nitrous oxide, which require careful management due to their environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyl-4-(methylamino)nicotinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary or secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-4-(methylamino)nicotinate has a range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5-methyl-4-(methylamino)nicotinate involves its interaction with biological targets such as receptors or enzymes. The presence of the methylamino group enhances its ability to bind to these targets, potentially leading to therapeutic effects . The compound may influence various molecular pathways, contributing to its pharmacological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A derivative of nicotinic acid with a methyl ester group.
Ethyl 5-amino-2-methylnicotinate: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
Ethyl 5-methyl-4-(methylamino)nicotinate is unique due to the presence of both an ethyl ester and a methylamino group, which enhance its solubility, reactivity, and potential biological activity . These modifications make it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
110960-69-5 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6-12-5-7(2)9(8)11-3/h5-6H,4H2,1-3H3,(H,11,12) |
Clave InChI |
ZBFXJQMNWULIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
SMILES canónico |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
Sinónimos |
3-Pyridinecarboxylicacid,5-methyl-4-(methylamino)-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















